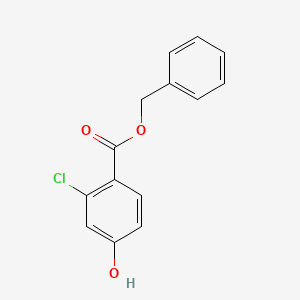

Benzyl 2-chloro-4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPTEWFNZEMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599535 | |

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115168-73-5 | |

| Record name | Benzyl 2-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Chloro 4 Hydroxybenzoate

Esterification Pathways

Esterification is the most direct and widely studied approach for synthesizing benzyl (B1604629) esters of hydroxybenzoic acids. The core of this method involves the reaction of the carboxylic acid group of 2-chloro-4-hydroxybenzoic acid with a benzylating agent.

The principal route for synthesizing Benzyl 2-chloro-4-hydroxybenzoate involves the reaction of 2-chloro-4-hydroxybenzoic acid with either benzyl alcohol or a benzyl halide, such as benzyl chloride. The reaction with benzyl chloride is particularly effective, though it requires specific conditions to proceed efficiently and yield the desired product. A key challenge in the synthesis of esters from hydroxybenzoic acids is preventing the competing O-alkylation reaction at the hydroxyl group on the aromatic ring google.com.

A notable process involves reacting a hydroxybenzoic acid with benzyl chloride in the presence of a suitable catalyst or reaction medium, which facilitates the esterification while minimizing side reactions google.com. This method can be adapted for various substituted hydroxybenzoic acids.

The choice of catalyst is critical for driving the esterification reaction to completion and achieving high yields.

Amides : Simple, acyclic amides such as formamide and N-methylformamide have been shown to be highly effective in the reaction between a hydroxybenzoic acid and benzyl chloride google.com. In this process, the amide can function as both a catalyst and a reaction medium. The reaction proceeds by adding benzyl chloride to a mixture of the hydroxybenzoic acid and the amide at elevated temperatures. This system leads to good yields in a cost-effective manner under relatively mild conditions google.com.

Potassium Carbonate (K2CO3) : In reactions involving benzyl halides, a base is often required to deprotonate the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile. Potassium carbonate is a commonly used base for this purpose. Microwave-assisted synthesis of the related compound, benzyl 4-hydroxybenzoate (B8730719), has been reported using K2CO3 in the presence of a phase transfer catalyst sigmaaldrich.com. This method can enhance reaction rates and efficiency.

The table below summarizes the effect of different amide catalysts on the synthesis of benzyl salicylate, a structurally similar compound, which provides insight into their potential application for this compound synthesis.

Table 1: Influence of Amide Catalysts on Benzyl Salicylate Synthesis

| Catalyst/Medium | Reactants | Temperature | Time | Product Ratio (Benzyl Chloride:Benzyl Salicylate) | Source |

|---|---|---|---|---|---|

| Formamide | Salicylic (B10762653) Acid, Benzyl Chloride | 150°C | 1 h | 10.5 : 89.5 | google.com |

| N-Methylformamide | Salicylic Acid, Benzyl Chloride | 150°C | 1 h | 19.8 : 80.2 | google.com |

| N,N-Dimethylformamide | Salicylic Acid, Benzyl Chloride | 150°C | 7 h | 31.2 : 68.8 | google.com |

Synthesis from 2-Chloro-4-hydroxybenzoic Acid and Benzyl Alcohol/Benzyl Halides

Optimization of Reaction Solvents (e.g., N,N-dimethylformamide, Toluene, Pyridine)

The reaction solvent plays a significant role in the esterification process by influencing reactant solubility, reaction temperature, and pathway.

N,N-dimethylformamide (DMF) : As a polar aprotic solvent, DMF is effective at dissolving the reactants and facilitating nucleophilic substitution reactions. In the synthesis of 4-hydroxybenzophenones, a related reaction, DMF is used as a catalyst with thionyl chloride in an inert solvent googleapis.com. It is also used as a solvent in the preparation of various esters researchgate.net.

Toluene : Toluene is a versatile solvent for esterification. In reactions between a carboxylic acid and an alcohol, it can serve as a water-carrying agent (azeotropic removal of water) to drive the equilibrium towards the product beilstein-journals.orggoogle.com. It is also a suitable solvent for reactions using specific benzylation reagents beilstein-journals.orgnih.gov. For instance, the preparation of 2-benzyloxypyridine, a precursor to a benzylation agent, is conducted in refluxing toluene beilstein-journals.org.

Pyridine : Pyridine can be used as a basic solvent or as an additive to neutralize acidic byproducts, such as the hydrogen chloride formed when using benzyl chloride as the reactant google.com. Its basicity can promote the reaction and improve yields researchgate.net.

Optimizing reaction temperature and duration is essential for maximizing product yield and minimizing the formation of impurities.

Temperature : The reaction temperature for the synthesis of hydroxybenzoic benzyl esters typically ranges from 15°C to 200°C, with a preferred range of 30°C to 180°C google.com. For the amide-catalyzed reaction of salicylic acid and benzyl chloride, a temperature of 150°C was found to be effective google.com. For the synthesis of benzyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and benzyl alcohol using a xylene solvent system, reflux temperatures between 175-185°C are utilized google.com.

Time : Reaction times can vary significantly based on the chosen methodology. The amide-catalyzed reaction with benzyl chloride can achieve high conversion in as little as one hour google.com. In contrast, other methods, such as those involving solid acid catalysts or different solvent systems, may require longer reaction times, sometimes up to 72 hours, to achieve high conversion nih.gov. Optimization studies on related oxidative coupling reactions have shown that reaction times can sometimes be significantly reduced from 20 hours to 4 hours without impacting conversion and selectivity scielo.br.

The following table details the impact of reaction time on the synthesis of benzyl esters of hydroxybenzoic acids.

Table 2: Effect of Reaction Time on Ester Synthesis

| Starting Acid | Catalyst/Medium | Temperature | Time | Product Ratio (Starting Material:Product) | Source |

|---|---|---|---|---|---|

| Salicylic Acid | Formamide | 150°C | 1 h | 10.5 : 89.5 | google.com |

| Salicylic Acid | N,N-Dimethylformamide | 150°C | 7 h | 31.2 : 68.8 | google.com |

Exploration of Alternative Esterification Routes for Related Compounds

Research into the synthesis of related benzyl esters provides a broader perspective on potential synthetic routes.

2-Benzyloxy-1-methylpyridinium Triflate : This reagent allows for the synthesis of benzyl esters under mild and neutral conditions, which is advantageous for substrates sensitive to acid or base beilstein-journals.orgnih.gov. The reaction is typically performed in solvents like toluene or trifluorotoluene beilstein-journals.orgnih.gov. Triethylamine (B128534) can be used to mediate the esterification between the pyridinium salt and carboxylic acids organic-chemistry.org.

Solid Acid Catalysts : Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Phosphoric acid-modified Montmorillonite K-10 clay has been demonstrated as an efficient solid acid catalyst for the solvent-free esterification of substituted benzoic acids with alcohols, including benzyl alcohol ijstr.orgepa.gov. This approach aligns with green chemistry principles by avoiding the use of mineral acids and solvents ijstr.org.

Fischer-Speier Esterification : The classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental esterification method. For hydroxybenzoic acids, this can be achieved using catalysts like dried Dowex H+ ion-exchange resin nih.gov. However, the presence of a hydroxyl group on the aromatic ring can influence reactivity; for instance, 4-hydroxybenzoic acid requires a longer reaction time (72 hours) compared to unsubstituted benzoic acid (24 hours) to achieve high conversion nih.gov.

Advanced Synthetic Techniques

Modern organic synthesis has introduced novel methods for ester formation that offer alternative pathways, often with improved atom economy.

Direct C-H Bond Functionalization : Advanced catalytic systems enable the direct esterification of C-H bonds. One such method involves the palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids under an oxygen atmosphere, providing a direct route to benzyl esters without the need for pre-functionalized benzylating agents like benzyl halides or alcohols organic-chemistry.org. Another approach uses a heterogeneous iron catalyst for the direct alkylation of benzyl alcohol via C-O bond activation researchgate.net.

Oxidative Esterification : A metal-free protocol has been developed for the direct oxidative esterification of the C(sp³)–H bond in benzylic hydrocarbons with carboxylic acids, using a recyclable ionic liquid as the catalyst researchgate.net. This method directly converts alkylarenes into benzyl esters researchgate.net. Similarly, a copper(II)-catalyzed cross-dehydrogenative coupling (CDC) reaction of aldehydes with alkylbenzenes can yield benzylic esters organic-chemistry.org.

TBAI-Catalyzed Synthesis : Tetrabutylammonium iodide (TBAI) has been used to catalyze the direct esterification of alcohols via C(sp³)–H bond functionalization of alkyl-substituted azaarenes under mild conditions, yielding a series of benzyl esters in good to excellent yields rsc.org.

Ultrasound-Assisted Synthesis Strategies and Efficiency

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. This methodology utilizes the energy of ultrasonic waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

While direct studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in available literature, the principles can be effectively applied from related syntheses. For instance, the synthesis of structurally similar benzyloxy derivatives has demonstrated the profound impact of ultrasonication. In a relevant study, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was carried out using both conventional heating and ultrasound irradiation, providing a strong case for the efficiency of the latter. nih.gov

The general approach involves the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol or the reaction of a salt of the acid with benzyl chloride. Under ultrasonic irradiation, this reaction is expected to proceed more rapidly and under milder conditions than traditional methods. The use of a phase-transfer catalyst in a solid-liquid system can also be enhanced by ultrasound, which improves mass transfer between the phases. researchgate.net The reaction is typically carried out in a suitable solvent, and the ultrasonic probe or bath provides the necessary energy to drive the reaction to completion in a shorter timeframe.

The advantages of employing ultrasound include:

Reduced Reaction Times: Sonication can dramatically decrease the time required for the reaction to complete.

Increased Yields: By promoting more efficient mixing and energy transfer, ultrasound can lead to higher product yields. nih.gov

Milder Conditions: Reactions can often be conducted at lower temperatures, which helps to minimize the formation of by-products. nih.gov

Energy Efficiency: The focused energy input of ultrasound can be more energy-efficient compared to prolonged conventional heating.

Comparative Analysis of Reaction Efficiencies Across Methodologies (e.g., Conventional Heating vs. Ultrasonication)

A comparative analysis between conventional heating (refluxing) and ultrasonication highlights the significant advantages of the ultrasound-assisted method. Drawing parallels from the synthesis of related complex molecules, the differences in reaction time and yield are stark. For the synthesis of various 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, the reaction times were substantially reduced, and yields were consistently higher with the ultrasound method. nih.gov

For example, a series of derivatives synthesized via conventional refluxing required 10 to 14 hours to complete, with yields ranging from 62% to 78%. In contrast, the same reactions carried out under ultrasonic irradiation were completed in just 3 to 5 hours, with yields improving to a range of 78% to 88%. nih.gov This demonstrates a significant increase in reaction efficiency.

Below is an interactive data table illustrating a representative comparison based on data from the synthesis of a related benzyloxy compound. nih.gov

| Compound | Conventional Method (Reflux) | Ultrasound-Assisted Method |

| Reaction Time (hours) | 10 - 14 | 3 - 5 |

| Yield (%) | 62 - 78 | 78 - 88 |

This data is representative of the synthesis of related benzyloxy compounds and illustrates the potential efficiency gains for the synthesis of this compound.

This enhancement in efficiency under sonication can be attributed to the intense mixing and the high-energy microenvironment created by acoustic cavitation, which overcomes activation energy barriers more effectively than simple thermal agitation.

Purification and Isolation Protocols (e.g., Recrystallization, Filtration)

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and any by-products. The primary methods for purification of solid organic compounds are recrystallization and filtration.

Recrystallization: This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. For the purification of benzyl ester derivatives of hydroxybenzoic acids, a suitable solvent would be one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

A general recrystallization procedure would involve:

Dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or a toluene-based system. sciforum.netgoogle.com

If insoluble impurities are present, a hot filtration step is performed to remove them.

The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals.

For enhanced crystallization, the solution can be cooled in an ice bath, with some protocols for similar compounds suggesting cooling to temperatures as low as -1°C to 0°C and stirring for 2-3 hours to maximize crystal formation. google.com

The purified crystals are then collected by filtration.

Filtration: Suction filtration is the standard method for separating the recrystallized solid from the solvent (mother liquor). The process involves pouring the crystal-containing slurry into a Büchner funnel fitted with a filter paper, under vacuum. This efficiently draws the solvent away from the crystals. The collected crystals (the filter cake) are then washed with a small amount of cold solvent to remove any remaining impurities. google.com The purified product is subsequently dried in an oven, often at a moderate temperature (e.g., 80°C), to remove any residual solvent. google.com

Mechanistic Investigations of Benzyl 2 Chloro 4 Hydroxybenzoate Formation and Transformations

Elucidation of Esterification Reaction Mechanisms

The most probable pathway for the synthesis of Benzyl (B1604629) 2-chloro-4-hydroxybenzoate is the Fischer-Speier esterification. This well-established, acid-catalyzed reaction involves the nucleophilic attack of benzyl alcohol on the protonated carbonyl group of 2-chloro-4-hydroxybenzoic acid.

The generally accepted mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking benzyl alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation: In the final step, a base (which can be the alcohol itself or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, Benzyl 2-chloro-4-hydroxybenzoate.

Role of Intermediates in Reaction Pathways

The central and most critical intermediate in the Fischer esterification pathway for the formation of this compound is the tetrahedral intermediate . This species, characterized by a central carbon atom bonded to four other atoms (the original carbonyl oxygen, the two hydroxyl groups from the carboxylic acid, and the oxygen from the benzyl alcohol), is a high-energy, transient species.

Beyond the tetrahedral intermediate, other potential transient species include the protonated forms of the carboxylic acid and the final ester. The concentration and lifetime of these intermediates are key to a complete understanding of the reaction pathway.

Kinetic and Thermodynamic Considerations of Reaction Processes

A thorough understanding of any chemical reaction requires quantitative data on its kinetics (how fast it proceeds) and thermodynamics (the energy changes involved). For the formation of this compound, such specific data is largely absent from the scientific literature. However, we can infer some general principles and make comparisons with related systems.

Kinetic Considerations:

The rate of the esterification reaction is influenced by several factors, including temperature, concentration of reactants and catalyst, and the nature of the solvent. The reaction is reversible, meaning the rate of the forward reaction (esterification) and the reverse reaction (hydrolysis) will determine the final yield of the ester at equilibrium.

To provide a quantitative measure of the reaction rate, one would need to determine the rate constant (k) and the activation energy (Ea) through experimental studies. For instance, studies on the acid-catalyzed esterification of other substituted benzoic acids have been conducted. Research on the esterification of o-chlorobenzoic acid with methanol (B129727) has provided Arrhenius parameters, but this data cannot be directly extrapolated to the reaction with benzyl alcohol and the additional para-hydroxyl substituent without experimental verification.

The Hammett equation is a useful tool for correlating the reactivity of substituted aromatic compounds. By determining the Hammett substituent constants (σ) for the chloro and hydroxyl groups and the reaction constant (ρ) for the esterification of benzoic acids with benzyl alcohol, one could estimate the relative rate of reaction for 2-chloro-4-hydroxybenzoic acid. However, such a study specific to this system has not been reported.

Thermodynamic Considerations:

The thermodynamics of the esterification reaction are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Enthalpy (ΔH): Esterification reactions are generally considered to be slightly exothermic, meaning they release a small amount of heat. The precise value of ΔH for the formation of this compound is unknown.

Entropy (ΔS): The reaction involves the combination of two molecules (carboxylic acid and alcohol) to form two molecules (ester and water). Therefore, the change in entropy is expected to be small.

Gibbs Free Energy (ΔG): The spontaneity of the reaction is determined by the change in Gibbs free energy. Since the reaction is an equilibrium process, ΔG will be close to zero under standard conditions. To drive the reaction towards the product side and achieve a high yield of the ester, it is common practice to use an excess of one of the reactants (usually the alcohol) or to remove the water as it is formed, in accordance with Le Châtelier's principle.

Thermodynamic data on the solvation of 2-chlorobenzoic acid in ethanol-water mixtures is available, providing some insight into the energetics of the molecule in solution. However, this does not directly translate to the thermodynamic parameters of the esterification reaction itself.

Structural Elucidation and Advanced Spectroscopic Characterization of Benzyl 2 Chloro 4 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H-NMR spectrum of "Benzyl 2-chloro-4-hydroxybenzoate" provides information about the chemical environment of the protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings.

The protons of the benzyl (B1604629) group (H-2', H-3', H-4', H-5', H-6', and the benzylic CH₂ protons) and the substituted benzoate (B1203000) ring (H-3, H-5, and H-6) will exhibit distinct signals. The hydroxyl proton (-OH) will typically appear as a broad singlet, the exact position of which can vary with concentration and solvent. The benzylic protons are expected to appear as a singlet, while the aromatic protons will show characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.90 - 7.10 | d |

| H-5 | 6.80 - 7.00 | dd |

| H-6 | 7.80 - 8.00 | d |

| -OH | 5.00 - 6.00 | br s |

| CH₂ | 5.30 - 5.50 | s |

| H-2'/H-6' | 7.30 - 7.50 | m |

| H-3'/H-5' | 7.30 - 7.50 | m |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS (Tetramethylsilane).

The carbonyl carbon of the ester group is expected to have the highest chemical shift. The carbons of the aromatic rings will appear in the typical aromatic region (δ 110-160 ppm), with their specific shifts determined by the effects of the chloro, hydroxyl, and ester substituents. The benzylic carbon will be found in the aliphatic region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C-1 | 115 - 117 |

| C-2 | 133 - 135 |

| C-3 | 118 - 120 |

| C-4 | 160 - 162 |

| C-5 | 114 - 116 |

| C-6 | 131 - 133 |

| CH₂ | 66 - 68 |

| C-1' | 135 - 137 |

| C-2'/C-6' | 128 - 130 |

| C-3'/C-5' | 128 - 130 |

Chemical shifts are referenced to TMS (Tetramethylsilane).

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between H-5 and its neighbors H-3 and H-6 on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, for example, linking the benzylic CH₂ protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected from the benzylic protons (CH₂) to the carbonyl carbon (C=O) and to the carbons of the benzyl ring (C-1', C-2'/C-6').

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the benzylic C-H stretching will be observed between 2850 and 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely produce a strong band around 1200-1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| O-H (stretch, hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (aromatic stretch) | 3000 - 3100 |

| C-H (aliphatic stretch) | 2850 - 3000 |

| C=O (ester stretch) | 1700 - 1730 |

| C=C (aromatic stretch) | 1450 - 1600 |

| C-O (ester stretch) | 1200 - 1300 |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H tend to give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are expected to be strong in the Raman spectrum.

C=C Stretching: The aromatic C=C stretching vibrations will also be prominent.

C-Cl Stretching: The C-Cl bond, being relatively polarizable, should also show a distinct signal in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can offer insights into molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of the neutral molecule this compound (C₁₄H₁₁ClO₃) is calculated to be 262.0397 u.

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The expected exact mass for this ion would be 263.0475 u.

Data from closely related structures can provide valuable context. For instance, the isomeric compound 4-Chlorobenzyl 2-hydroxybenzoate has a reported experimental [M+H]⁺ value of 263.0467, which is in close agreement with its calculated value of 263.0469. mdpi.com This demonstrates the utility of HRMS in confirming the elemental composition of such isomers. A key feature in the mass spectrum of a monochlorinated compound like this compound is the presence of a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two prominent peaks in the mass spectrum for any chlorine-containing ion: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the M peak. The observation of this isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

Table 1: Theoretical Mass Data for this compound

| Species | Formula | Calculated Monoisotopic Mass (u) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₁₁³⁵ClO₃ | 262.0397 |

| Protonated Molecule [M+H]⁺ | C₁₄H₁₂³⁵ClO₃⁺ | 263.0475 |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be analyzed in a suitable solvent and is expected to readily form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, due to the presence of the hydroxyl and carbonyl functional groups.

This would be expected to yield two primary fragment ions:

A benzyl cation (C₇H₇⁺) at m/z 91.

A protonated 2-chloro-4-hydroxybenzoic acid molecule (C₇H₆ClO₃⁺) at m/z 173.

The observation of the neutral loss of 90 u (benzyl group) or 172 u (2-chloro-4-hydroxybenzoic acid) would be strong evidence for the proposed structure. The relative abundance of these fragment ions can provide information about the stability of the respective ions and the bond strengths within the parent molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophore of this compound is the substituted benzene (B151609) ring, which is expected to exhibit characteristic absorption bands.

The electronic spectrum of aromatic compounds is influenced by the nature and position of substituents on the benzene ring. The parent compound, benzyl 4-hydroxybenzoate (B8730719), has been studied, and its UV spectrum provides a useful reference. nist.gov For this compound, the presence of the hydroxyl group (an auxochrome) and the chloro group will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

While specific experimental λmax values for this compound are not detailed in the available literature, analysis of related compounds allows for an estimation. The electronic transitions are typically π → π* transitions within the aromatic system. One would expect to observe two main absorption bands, analogous to the E2 (ca. 200-230 nm) and B (ca. 250-290 nm) bands of benzene, but shifted to longer wavelengths due to substitution. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used due to solute-solvent interactions. Research on other chlorinated sunscreen agents has shown that chlorination can lead to a decrease in UV absorbance, which may be a relevant consideration for this compound. nih.gov

Table 2: Expected UV-Vis Absorption Characteristics

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~ 210 - 240 | Benzoyl moiety |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound, with the formula C₁₄H₁₁ClO₃, the theoretical elemental composition can be precisely calculated.

The molecular weight of the compound is 262.69 g/mol . The theoretical percentages of carbon, hydrogen, chlorine, and oxygen are calculated as follows:

Carbon (C): (14 × 12.011) / 262.69 × 100% = 64.00%

Hydrogen (H): (11 × 1.008) / 262.69 × 100% = 4.22%

Chlorine (Cl): (1 × 35.453) / 262.69 × 100% = 13.50%

Oxygen (O): (3 × 15.999) / 262.69 × 100% = 18.28%

Experimental determination of these percentages, typically with a margin of ±0.4%, would provide strong evidence for the proposed molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 168.154 | 64.00 |

| Hydrogen | H | 1.008 | 11.088 | 4.22 |

| Chlorine | Cl | 35.453 | 35.453 | 13.50 |

| Oxygen | O | 15.999 | 47.997 | 18.28 |

| Total | | | 262.692 | 100.00 |

X-ray Diffraction Analysis of Crystalline Forms and Related Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings), which govern the crystal packing.

Currently, the crystal structure of this compound does not appear to be available in public crystallographic databases. However, the structures of related molecules, such as other substituted benzyl esters, can offer insights into likely molecular conformations and packing motifs. google.com For example, analysis of such structures would help understand the preferred dihedral angles between the phenyl rings and the ester plane.

Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk material, confirm its crystalline nature, identify the specific polymorphic form (if any), and assess its purity. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that particular phase.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzyl 2-hydroxybenzoate |

| Benzyl 4-hydroxybenzoate |

| 2-chloro-4-hydroxybenzoic acid |

Computational Chemistry and Theoretical Modeling Studies of Benzyl 2 Chloro 4 Hydroxybenzoate

Quantum Chemical Calculation Methodologies

The foundation of any computational study is the selection of an appropriate theoretical method and basis set. These choices determine the accuracy and computational cost of the calculations. For organic molecules like substituted benzoates, Density Functional Theory (DFT) and ab initio methods are the predominant approaches. fu-berlin.de

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational efficiency. rsc.org DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com

A particularly popular and well-validated functional for organic molecules is the B3LYP hybrid functional. inpressco.comreddit.com B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, making it highly reliable for predicting molecular geometries and energies. inpressco.com

The choice of a basis set, which is a set of mathematical functions used to construct the molecular orbitals, is also critical. Pople-style basis sets are commonly employed, with 6-31G(d,p) being a standard choice for molecules containing first- and second-row elements. reddit.com This basis set is characterized as a split-valence basis set, providing flexibility for valence electrons, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron density distribution, which is crucial for accurately modeling chemical bonds. The B3LYP/6-31G(d,p) level of theory is a robust and widely accepted standard for obtaining reliable results for organic compounds. researchgate.net

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles, using fundamental physical constants without empirical parameters. wikipedia.org The foundational ab initio method is Hartree-Fock (HF) theory . fiu.edu

The HF method approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons. libretexts.orgusp.br This "mean-field" approach provides a well-defined starting point for more sophisticated calculations. fiu.edu While computationally less demanding than more advanced methods, HF theory neglects the effects of electron correlation—the instantaneous interactions between electrons—which can be significant. fiu.edu Consequently, while HF is fundamental, it is often used as a preliminary step for geometry optimizations or as a reference for post-Hartree-Fock methods that systematically improve upon the treatment of electron correlation. fiu.edu

Molecular Geometry Optimization and Conformational Analysis

A primary goal of computational chemistry is to determine the most stable three-dimensional structure of a molecule. pennylane.ai This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. fiveable.meyoutube.comgmu.edu

The optimization algorithm systematically adjusts the molecular geometry—bond lengths, bond angles, and dihedral (torsional) angles—to locate a stationary point where the net forces on all atoms are zero. github.io For Benzyl (B1604629) 2-chloro-4-hydroxybenzoate, this would involve optimizing the positions of the substituted benzene (B151609) ring, the ester group, and the benzyl group to find the lowest energy conformation.

Due to the presence of single bonds, particularly in the ester linkage (C-O-CH₂) and the benzyl group, the molecule possesses conformational flexibility. thieme-connect.de Conformational analysis would be performed to identify various stable isomers (local minima) and determine their relative energies. This analysis would reveal the preferred spatial orientation of the benzyl and benzoate (B1203000) moieties relative to each other, which is crucial for understanding its interactions and properties. The table below illustrates the key geometric parameters that would be determined through such an optimization.

| Parameter Type | Description | Atoms Involved (Example) |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C=O (carbonyl) |

| Bond Angle | The angle formed between three connected atoms. | O-C=O (ester group) |

| Dihedral Angle | The torsional angle describing the rotation around a bond. | C-O-CH₂-C (ester linkage) |

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide profound insights into the electronic distribution and inherent reactivity of a molecule. Analyses based on Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) theory are standard for this purpose.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. pku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater affinity for accepting electrons. pku.edu.cn

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. wuxiapptec.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgirjweb.com Conversely, a small gap suggests the molecule is more polarizable and more reactive. stackexchange.com

| Parameter | Symbol | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the classic Lewis structure concept. wikipedia.orgwisc.eduuni-muenchen.de

A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions using second-order perturbation theory. nih.gov This analysis examines the interactions between a filled (donor) NBO and a vacant (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction is calculated, where a larger E(2) value indicates a stronger interaction. acs.org

| Donor NBO (Filled) | Acceptor NBO (Vacant) | Interaction Type | Stabilization Energy (E(2)) |

|---|---|---|---|

| LP(O) (Oxygen Lone Pair) | π(C=O) | π-conjugation / Resonance | Quantifies the delocalization of lone pair electrons into the carbonyl group, enhancing stability. |

| π(C=C) (Aromatic Ring) | π(C=O) | π-conjugation | Measures the electronic communication between the phenyl ring and the ester functional group. |

| LP(Cl) (Chlorine Lone Pair) | σ*(C-C) (Aromatic Ring) | Hyperconjugation | Indicates delocalization from the chlorine substituent into the ring's sigma framework. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP surface illustrates the electrostatic potential, providing a guide to the regions that are susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters, which can then be validated against experimental data. This synergy between theoretical calculations and experimental results provides a robust framework for structural elucidation and molecular characterization. nih.govnih.gov

Computational IR and Raman Spectra

Theoretical calculations of infrared (IR) and Raman spectra for Benzyl 2-chloro-4-hydroxybenzoate allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. cardiff.ac.uk DFT calculations, often using the B3LYP method with a suitable basis set like 6-311++G(d,p), can predict the vibrational frequencies and intensities. nih.govscirp.org These calculated frequencies are typically scaled to correct for anharmonicity and achieve better agreement with experimental spectra. scirp.org

Key predicted vibrational modes for this compound include the O-H stretching of the hydroxyl group, the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and various aromatic C-C and C-H stretching and bending vibrations. nih.gov The comparison between the computed and experimentally recorded spectra aids in the definitive assignment of complex vibrational bands.

Table 1: Predicted Vibrational Frequencies for this compound This table is a representative example based on computational studies of similar molecules. Actual values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3400-3600 | Hydroxyl group stretching |

| ν(C-H) aromatic | ~3050-3100 | Aromatic C-H stretching |

| ν(C=O) | ~1700-1730 | Ester carbonyl stretching |

| ν(C=C) aromatic | ~1450-1600 | Aromatic ring stretching |

| δ(O-H) | ~1300-1400 | Hydroxyl group in-plane bending |

| ν(C-O) | ~1200-1300 | Ester and phenol (B47542) C-O stretching |

| ν(C-Cl) | ~700-800 | C-Cl stretching |

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These theoretical predictions can be compared with experimental data to validate the proposed structure. liverpool.ac.ukmodgraph.co.uk

For this compound, theoretical calculations would predict distinct chemical shifts for each unique proton and carbon atom. The aromatic protons would appear in the range of 6.5-8.0 ppm, with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and ester groups. The benzylic protons (-CH₂-) would be expected around 5.4 ppm. In the ¹³C spectrum, the carbonyl carbon would be the most downfield signal, typically above 165 ppm.

Table 2: Comparison of Predicted and Representative Experimental NMR Chemical Shifts (δ, ppm) This table is illustrative. Predicted values are calculated using computational models, while "Representative Experimental" values are based on typical shifts for similar structures.

| Atom | Predicted Chemical Shift (ppm) | Representative Experimental Shift (ppm) |

|---|---|---|

| ¹H (OH) | 9.5 - 10.5 | ~10.0 |

| ¹H (Aromatic) | 6.8 - 8.0 | 6.9 - 7.9 |

| ¹H (CH₂) | 5.2 - 5.5 | ~5.35 |

| ¹³C (C=O) | 165 - 170 | ~169 |

| ¹³C (Aromatic) | 115 - 162 | 116 - 161 |

| ¹³C (CH₂) | 65 - 70 | ~67 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The calculations yield the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. TD-DFT calculations can predict the λmax values for these transitions, which are influenced by the substituents on the phenyl ring. The results from these computations are valuable for interpreting the experimental UV-Vis spectrum and understanding the electronic properties of the molecule. researchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~290-310 | ~0.4 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~250-270 | ~0.2 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~210-230 | ~0.6 | HOMO → LUMO+1 (π → π*) |

Intermolecular Interactions and Solid-State Characteristics

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of crystalline materials.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, this compound is expected to form significant intermolecular hydrogen bonds, which dictate its crystal packing. The primary and strongest hydrogen bond would involve the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group on an adjacent molecule acting as a hydrogen bond acceptor (O-H···O=C). rsc.org This interaction is a common and robust supramolecular synthon in substituted hydroxybenzoic acids and their esters.

Pi-Pi Stacking and Other Non-Covalent Interactions

The presence of two aromatic rings, the benzyl and the 2-chloro-4-hydroxybenzoyl moieties, suggests a high propensity for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would significantly influence the stability of the crystal lattice. The substitution pattern on the benzoate ring, with an electron-withdrawing chlorine atom and an electron-donating hydroxyl group, can modulate the quadrupole moment of the aromatic ring, thereby influencing the strength and geometry of the π-π stacking interactions.

In addition to π-π stacking, other non-covalent interactions are expected to be significant. These include:

Hydrogen Bonding: The hydroxyl group (-OH) on the benzoate ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen of the ester group can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of intricate networks, further stabilizing the crystal structure.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom, such as an oxygen or another halogen atom.

C-H···O and C-H···π Interactions: The hydrogen atoms on the aromatic rings and the benzyl group can form weak hydrogen bonds with oxygen atoms or the π-systems of adjacent molecules.

Studies on similar chloro-substituted benzyl benzoates have highlighted the importance of a combination of C-H···O hydrogen bonds and aromatic π-π stacking interactions in forming their three-dimensional framework structures. It is reasonable to extrapolate that a similar interplay of these non-covalent forces governs the solid-state structure of this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the relative importance of various intermolecular contacts. Based on analyses of analogous aromatic esters, the following contributions can be anticipated:

H···H Contacts: These are typically the most abundant contacts, representing the interactions between hydrogen atoms on the periphery of the molecules.

O···H/H···O Contacts: These correspond to hydrogen bonding interactions and are generally significant in molecules containing hydroxyl and carbonyl groups.

C···H/H···C Contacts: These represent C-H···π interactions and are indicative of the packing of aromatic rings.

Cl···H/H···Cl Contacts: These contacts arise from the interactions involving the chlorine atom and can provide insights into weak hydrogen bonding or other van der Waals interactions.

C···C Contacts: These are characteristic of π-π stacking interactions.

The fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, offering a clear picture of the forces that stabilize the crystal structure of this compound. For instance, in related chloro-nitro-benzoato complexes, Hirshfeld surface analysis has confirmed the significant role of O–H···O, N–H···O, C–H···O, anion···π, and C–H···π interactions in lattice stabilization chemeo.com.

Prediction of Physicochemical Parameters and Molecular Descriptors

Computational methods are widely used to predict the physicochemical properties and molecular descriptors of chemical compounds. These parameters are crucial for understanding the behavior of a molecule in various chemical and biological systems. While experimental data for this compound is scarce, its properties can be estimated based on its structure and by comparison with related compounds.

Several key physicochemical parameters can be predicted using various software and online platforms. The table below presents a selection of predicted descriptors for this compound, alongside experimental or predicted data for the parent compounds, 2-Chloro-4-hydroxybenzoic acid and Benzyl benzoate, for comparative purposes.

| Parameter/Descriptor | Predicted Value for this compound | 2-Chloro-4-hydroxybenzoic acid (Experimental/Predicted) | Benzyl benzoate (Predicted) |

|---|---|---|---|

| Molecular Formula | C14H11ClO3 | C7H5ClO3 | C14H12O2 |

| Molecular Weight (g/mol) | 262.69 | 172.57 | 212.24 |

| XLogP3 | ~3.5 | 1.8 | 3.43 |

| Hydrogen Bond Donor Count | 1 | 2 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 2 |

| Rotatable Bond Count | 4 | 1 | 4 |

| Polar Surface Area (Ų) | 46.53 | 57.53 | 26.3 |

| Refractivity | ~70 | ~38 | 62.7 |

Note: The values for this compound are estimations based on its structure and data from related compounds, as direct computational studies were not found in the reviewed literature. Data for 2-Chloro-4-hydroxybenzoic acid and Benzyl benzoate are sourced from PubChem and FooDB respectively. foodb.ca

These descriptors provide valuable information. For instance:

XLogP3: This value suggests that this compound has a moderate lipophilicity.

Hydrogen Bond Donor/Acceptor Count: These numbers indicate the potential for the molecule to participate in hydrogen bonding, which influences its solubility and interactions with biological targets.

Polar Surface Area (PSA): The PSA is related to the transport properties of a molecule, such as its ability to permeate cell membranes.

Rotatable Bond Count: This descriptor gives an indication of the conformational flexibility of the molecule.

Further computational studies could provide a more extensive list of molecular descriptors, including quantum chemical parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are important for understanding the reactivity and electronic properties of the molecule.

Structure Reactivity Relationship Studies of Benzyl 2 Chloro 4 Hydroxybenzoate and Its Analogs

Impact of Substituent Effects on Chemical Reactivity

The electronic nature of substituents on both the benzoic acid and the phenol-derived portions of a benzoate (B1203000) ester profoundly influences the molecule's reactivity, particularly in reactions involving the carbonyl group or the aromatic rings. The principles are well-documented through kinetic studies of reactions like nucleophilic acyl substitution.

Research on the reactions of substituted phenyl benzoates with various nucleophiles demonstrates that both electron-withdrawing and electron-donating groups modify the reaction rates. researchgate.netresearchgate.net Electron-withdrawing substituents on the benzoyl portion of the molecule make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity.

Similarly, substituents on the phenyl leaving group also play a critical role. A kinetic study of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles showed that the reaction proceeds through a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-determining step. researchgate.net The effect of substituents on the benzoyl ring (X) is significant, as indicated by a large Hammett reaction constant (ρ value), supporting this proposed mechanism. researchgate.net

Further mechanistic studies on Ni-catalyzed cross-coupling reactions using substituted benzoates as leaving groups found that electron-withdrawing substituents on the benzoate moiety promote a faster reaction rate. nih.gov A Hammett plot for this reaction yielded a positive slope of +0.82, which indicates a buildup of partial negative charge in the transition state of the C–O bond activation step. nih.gov For Benzyl (B1604629) 2-chloro-4-hydroxybenzoate, the electron-withdrawing chloro group on the benzoyl ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles.

Table 1: Effect of Substituents on the Reactivity of Benzoate Analogs

| Substituent Group (on Benzoyl Ring) | Electronic Effect | Impact on Carbonyl Reactivity (Nucleophilic Attack) |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Increases reactivity |

| Chloro (-Cl) | Electron-Withdrawing | Increases reactivity |

| Hydrogen (-H) | Neutral (Reference) | Baseline reactivity |

| Methyl (-CH₃) | Electron-Donating | Decreases reactivity |

| Methoxy (-OCH₃) | Electron-Donating | Decreases reactivity |

Conformational Effects on Reactivity and Selectivity

Beyond simple electronic effects, the three-dimensional arrangement of atoms—or conformation—can exert significant control over reaction pathways and selectivity. The rotational freedom around the single bonds in Benzyl 2-chloro-4-hydroxybenzoate allows it to adopt various conformations, which can influence the accessibility of reactive sites.

A clear example of conformational control is seen in the thermal decomposition of benzoic acid on a Cu(110) surface. acs.org In this study, benzoate species were found to exist in two distinct conformations: an upright orientation at monolayer saturation and a tilted orientation at lower coverages. acs.org The thermal decomposition to produce benzene (B151609) and CO₂ was found to occur preferentially from the tilted benzoate species. acs.org This demonstrates that the specific conformation of the molecule directly influenced its reactivity and the subsequent reaction pathway, with phenyl radicals generated from the tilted conformer being key intermediates. acs.org

General principles of conformational effects are also well-illustrated in cyclic systems, which can be extrapolated to understand acyclic molecules. For instance, the rate of saponification (ester hydrolysis) of esters on a cyclohexane (B81311) ring is faster for equatorial esters than for axial esters. This is because the tetrahedral intermediate formed from an axial ester experiences greater steric strain (1,3-diaxial interactions), making its formation less favorable. youtube.com Similarly, the conformation of the benzyl group and the substituted phenyl ring in this compound could influence the approach of a nucleophile to the carbonyl center.

Table 2: Conformational Effects on the Reactivity of Benzoate on a Cu(110) Surface acs.org

| Conformation | Coverage Condition | Reactivity | Reaction Product |

| Upright Species | Monolayer Saturation | Less Reactive | Undecomposed |

| Tilted Species | Lower Coverages | More Reactive | Benzene and CO₂ |

Theoretical Investigations of Protonation/Deprotonation Equilibria and Nucleophilicity

Theoretical and computational studies provide deep insights into the intrinsic properties of molecules, such as the acidity of protons and the nucleophilicity of different atoms, which are fundamental to understanding chemical reactivity.

Protonation/Deprotonation Equilibria: The 4-hydroxy group of this compound is phenolic, meaning its proton is acidic. The acidity of this proton (and thus its tendency to exist in the deprotonated, or phenoxide, form) is influenced by the other substituents on the aromatic ring. The electron-withdrawing 2-chloro substituent is expected to increase the acidity of the 4-hydroxy proton compared to unsubstituted 4-hydroxybenzoic acid derivatives. This is because the chloro group helps to stabilize the negative charge of the resulting phenoxide ion through its inductive effect. The protonation state is critical for reactivity, as the deprotonated phenoxide is a much stronger nucleophile than the neutral hydroxyl group. Studies on enzymatic hydroxylation of 4-aminobenzoic acid (an analog of 4-hydroxybenzoic acid) have shown that the reaction proceeds on the deprotonated form, highlighting the importance of the protonation equilibrium in determining the active substrate species. nih.gov

Synthetic Modifications and Derivatization Strategies of the Benzyl 2 Chloro 4 Hydroxybenzoate Scaffold

Ester and Ether Derivatives at the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-4 position of the benzoate (B1203000) ring is a prime target for derivatization, readily undergoing esterification and etherification reactions. These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the parent molecule.

Esterification: Acylation of the phenolic hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction proceeds readily to yield the corresponding ester derivatives. For instance, reaction with acetyl chloride would yield Benzyl (B1604629) 2-chloro-4-acetoxybenzoate. A range of aliphatic and aromatic acyl groups can be introduced, allowing for systematic variation of the substituent's properties.

Etherification: The synthesis of ether derivatives at the phenolic hydroxyl is commonly accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This method involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophiles results in the formation of the corresponding ether. For example, methylation with methyl iodide would produce Benzyl 2-chloro-4-methoxybenzoate. This strategy allows for the introduction of a wide array of alkyl and substituted alkyl groups.

| Derivative Type | Reagents | Reaction Conditions | Product Name |

| Ester | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | Benzyl 2-chloro-4-acetoxybenzoate |

| Ester | Benzoyl chloride, Pyridine | Tetrahydrofuran, rt | Benzyl 4-(benzoyloxy)-2-chlorobenzoate |

| Ether | Methyl iodide, Potassium carbonate | Acetone, reflux | Benzyl 2-chloro-4-methoxybenzoate |

| Ether | Ethyl bromide, Sodium hydride | Dimethylformamide, rt | Benzyl 2-chloro-4-ethoxybenzoate |

This table presents representative examples of ester and ether derivatives that can be synthesized from Benzyl 2-chloro-4-hydroxybenzoate.

Modifications and Substitutions on the Benzyl Moiety

One approach involves the use of substituted benzyl halides in the initial synthesis of the ester. For example, reacting 2-chloro-4-hydroxybenzoic acid with a substituted benzyl chloride (e.g., 4-methoxybenzyl chloride or 4-nitrobenzyl chloride) would yield derivatives with modified benzyl moieties. google.com This allows for the introduction of electron-donating or electron-withdrawing groups on the benzyl ring, which can modulate the electronic character of the ester.

Furthermore, benzylic positions exhibit enhanced reactivity towards certain transformations. wikipedia.org For instance, free-radical bromination could potentially introduce a bromine atom at the benzylic carbon, which could then be subjected to further nucleophilic substitution to introduce other functional groups. However, such reactions would need to be carefully controlled to avoid cleavage of the ester linkage.

| Derivative | Synthetic Strategy | Potential Reagents |

| This compound with substituted benzyl ring | Esterification of 2-chloro-4-hydroxybenzoic acid with a substituted benzyl alcohol or benzyl halide | 4-Methylbenzyl chloride, 4-Chlorobenzyl bromide |

| Functionalization at the benzylic carbon | Radical halogenation followed by nucleophilic substitution | N-Bromosuccinimide (NBS), followed by a nucleophile (e.g., sodium azide) |

This table outlines strategies for modifying the benzyl moiety of the scaffold.

Introduction of Additional Functional Groups on the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS) or, under specific conditions, nucleophilic aromatic substitution (SNA_r).

Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzoic acid ring will direct the position of incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and benzyl ester groups are deactivating. uomustansiriyah.edu.iqlibretexts.org The interplay of these directing effects will determine the regioselectivity of the substitution. For instance, nitration or halogenation would be expected to occur at positions ortho or para to the hydroxyl group, with the steric hindrance from the adjacent chloro and ester groups influencing the product distribution.

Nucleophilic Aromatic Substitution (SNA_r): While less common for simple aryl halides, SNA_r can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.orglibretexts.org The presence of the chloro and ester groups provides some electron withdrawal, but typically, stronger activating groups (like a nitro group) are required for this reaction to proceed efficiently. If an additional strongly electron-withdrawing group were introduced onto the ring, nucleophilic displacement of the chloride could become a viable synthetic route.

| Reaction Type | Potential Reagents | Expected Position of Substitution | Product Type |

| Nitration (EAS) | HNO₃, H₂SO₄ | Ortho to the hydroxyl group (C-3 or C-5) | Nitro-substituted derivative |

| Halogenation (EAS) | Br₂, FeBr₃ | Ortho to the hydroxyl group (C-3 or C-5) | Bromo-substituted derivative |

| Friedel-Crafts Acylation (EAS) | Acetyl chloride, AlCl₃ | Ortho to the hydroxyl group (C-3 or C-5) | Acyl-substituted derivative |

This table summarizes potential strategies for introducing additional functional groups onto the chlorinated aromatic ring.

Comprehensive Spectroscopic and Computational Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the derivatives. For example, in ¹H NMR, the formation of an ester at the phenolic hydroxyl would result in the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the acyl group. rsc.org Similarly, ether formation would be confirmed by the appearance of signals for the new alkyl or aryl group and a downfield shift of the adjacent aromatic protons. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. The parent compound exhibits a characteristic broad O-H stretch for the phenolic hydroxyl and a C=O stretch for the ester. Esterification of the phenol would lead to the disappearance of the O-H stretch and the appearance of a new C=O stretch at a higher wavenumber. spectrabase.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecules, confirming their elemental composition. nist.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.

Computational Characterization:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to predict and rationalize the geometric and electronic properties of the novel derivatives. lmu.educhem8.org These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the reactivity and electronic transitions of the molecules. nih.govacs.org For instance, the introduction of electron-donating or electron-withdrawing groups is expected to alter the HOMO-LUMO gap, which can be correlated with the molecule's reactivity and spectroscopic properties.

Predicted Spectroscopic Data: Computational methods can also be used to predict NMR and IR spectra, which can aid in the interpretation of experimental data.

| Analytical Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, confirmation of substituent addition. |

| ¹³C NMR | Number and type of carbon atoms, confirmation of skeletal modifications. |

| IR Spectroscopy | Presence or absence of key functional groups (e.g., -OH, C=O). |

| Mass Spectrometry | Molecular weight and elemental composition. |

| DFT Calculations | Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra. |

This table outlines the key techniques for the characterization of novel derivatives.

Academic Applications and Research Directions in Organic Synthesis and Materials Science

Utilization as a Versatile Intermediate in Organic Synthesis

The molecular architecture of Benzyl (B1604629) 2-chloro-4-hydroxybenzoate, with its reactive sites, makes it a potentially valuable intermediate in multi-step organic synthesis. The benzyl ester group serves as a common protecting group for carboxylic acids, which can be selectively removed under various conditions, such as catalytic hydrogenation. organic-chemistry.org This allows the carboxylic acid function to be revealed at a later stage of a synthetic sequence.

The presence of a hydroxyl group and a chlorine atom on the benzene (B151609) ring allows for a range of substitution reactions. The hydroxyl group can undergo etherification or esterification to introduce new functionalities. The chlorine atom, while generally less reactive than other halogens like iodine or bromine, can participate in nucleophilic aromatic substitution or cross-coupling reactions, particularly with the use of modern catalytic systems.

The synthesis of benzyl esters, in general, can be achieved through various methods, including the reaction of a carboxylic acid with benzyl alcohol or benzyl chloride. researchgate.netgoogle.com For instance, the esterification of carboxylic acids with benzyl alcohol can be catalyzed by enzymes like lipase for a green chemistry approach. researchgate.net Alternatively, methods involving the reaction of benzyl chloride with the corresponding carboxylic acid in the presence of a suitable base or catalyst are common. google.com These general synthetic routes are applicable for the preparation of Benzyl 2-chloro-4-hydroxybenzoate from 2-chloro-4-hydroxybenzoic acid. nih.gov

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| Benzyl Ester | Deprotection (Hydrogenolysis) | H₂, Pd/C | 2-Chloro-4-hydroxybenzoic acid |

| Phenolic Hydroxyl | Etherification (Williamson) | Alkyl halide, Base (e.g., K₂CO₃) | 2-Chloro-4-(alkoxy)benzoic acid benzyl ester |

| Phenolic Hydroxyl | Esterification | Acyl chloride, Base (e.g., Pyridine) | 4-(Acyloxy)-2-chlorobenzoic acid benzyl ester |

| Chloro Group | Nucleophilic Aromatic Substitution | Strong nucleophile, High temperature/pressure | Substituted 4-hydroxybenzoic acid benzyl ester |

| Chloro Group | Cross-Coupling (e.g., Suzuki) | Boronic acid, Pd catalyst, Base | Biphenyl derivative |

Exploration in the Development of Advanced Organic Materials Based on the Scaffold

The rigid, substituted benzene ring of this compound makes it an interesting building block for the synthesis of advanced organic materials. vulcanchem.com While direct research on this specific compound in materials science is not prominent, the applications of structurally similar molecules suggest potential avenues for exploration.

Hydroxybenzoic acids and their derivatives are known precursors for liquid crystalline polymers. The para-substituted pattern, in particular, can lead to the formation of rod-like molecules (mesogens) that are essential for liquid crystal phases. The introduction of a chlorine atom can influence the material's properties, such as its melting point, mesophase stability, and dielectric anisotropy.

Furthermore, phenolic compounds are widely used in the synthesis of polymers, resins, and dyes. The hydroxyl group of this compound could be used as a point of polymerization or for grafting onto other polymer backbones to impart specific properties. For instance, benzoxazine resins, which are high-performance polymers, are synthesized from phenolic compounds, formaldehyde, and primary amines. The unique substitution pattern of this compound could lead to novel benzoxazine monomers with tailored thermal and mechanical properties.

Theoretical and Exploratory Studies in Catalysis and Chemical Transformations

The structure of this compound presents several interesting aspects for theoretical and exploratory studies in the field of catalysis. Computational chemistry could be employed to predict its reactivity, electronic properties, and potential as a ligand for metal catalysts.

One area of catalytic research is the selective hydrogenation of substituted aromatic esters. For example, manganese-based catalysts have been studied for the gas-phase hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde. mdpi.com Similar studies could be performed on this compound to investigate the selective reduction of the ester group in the presence of the chloro and hydroxyl substituents, or even the hydrodechlorination of the C-Cl bond.

The compound could also be a substrate in studies aimed at developing new catalytic methods for C-O or C-Cl bond activation and functionalization. For instance, palladium-N-heterocyclic carbene (NHC) catalysts have been shown to be effective in the N-acylation of sulfoximines with aromatic esters. rsc.org The electronic effects of the chloro and hydroxyl groups on the reactivity of the benzyl ester in such catalytic transformations would be a subject of academic interest.

Moreover, the synthesis of the compound itself can be a subject of catalytic research. For example, developing highly efficient and selective catalysts for the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol would be a valuable contribution to synthetic methodology. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Advancements in Synthesis and Characterization

The synthesis of benzyl (B1604629) benzoates, including halogenated and hydroxylated derivatives, has traditionally centered on the esterification of the corresponding carboxylic acid. For Benzyl 2-chloro-4-hydroxybenzoate, the primary synthetic route involves the reaction of 2-chloro-4-hydroxybenzoic acid with a benzylating agent. A notable method involves reacting the hydroxybenzoic acid with benzyl chloride in the presence of an amide, which facilitates the reaction under relatively mild conditions to give a good yield. google.com The hydrogen chloride byproduct formed during this process is typically removed by passing an inert gas, such as nitrogen, through the reaction mixture. google.com